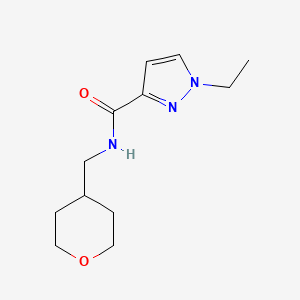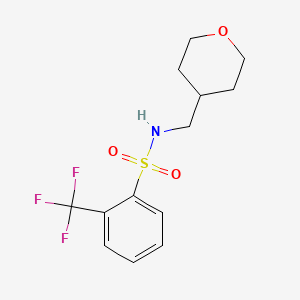
1-Ethyl 3-methyl 4-bromoisophthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl 3-methyl 4-bromoisophthalate is a chemical compound that belongs to the family of bromoisophthalic esters. It is an important precursor for the synthesis of functional polymers and materials. This compound has been widely used in scientific research because of its unique properties and applications.
作用机制
The mechanism of action of 1-Ethyl 3-methyl 4-bromoisophthalate is based on its ability to act as a radical initiator. When the compound is heated or exposed to light, it undergoes homolytic cleavage to form a bromine radical and a carbon-centered radical. These radicals can initiate polymerization reactions by adding to double bonds in monomers or initiating chain reactions in the presence of other initiators. The resulting polymers have controlled molecular weight and narrow molecular weight distribution.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that the compound is not intended for human consumption and should be handled with care. It is toxic and can cause skin and eye irritation upon contact. Therefore, it should be handled in a fume hood with appropriate protective equipment.
实验室实验的优点和局限性
The advantages of using 1-Ethyl 3-methyl 4-bromoisophthalate in lab experiments include its ability to initiate polymerization reactions with controlled molecular weight and narrow molecular weight distribution. It is also a versatile compound that can be used as a precursor for the synthesis of various functional polymers and materials. However, the limitations of using this compound include its toxicity and the need for appropriate protective equipment when handling it. Additionally, the synthesis of this compound can be challenging and requires expertise in organic chemistry.
未来方向
There are several future directions for the research and application of 1-Ethyl 3-methyl 4-bromoisophthalate. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the synthesis of new functional polymers and materials with unique properties and applications. Additionally, the application of these materials in various fields such as medicine, electronics, and energy storage is an area of interest. Finally, the study of the toxicity and environmental impact of this compound is also an important direction for future research.
Conclusion:
In conclusion, this compound is an important precursor for the synthesis of functional polymers and materials. Its unique properties and applications have made it a popular compound for scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research and development in this area can lead to new materials and applications with significant impact in various fields.
合成方法
The synthesis of 1-Ethyl 3-methyl 4-bromoisophthalate can be achieved through several methods. One of the most common methods is the esterification of 4-bromoisophthalic acid with ethanol and methanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then brominated using a brominating agent such as N-bromosuccinimide or bromine in the presence of a radical initiator such as AIBN (azobisisobutyronitrile). The final product is obtained by purification through column chromatography.
科学研究应用
1-Ethyl 3-methyl 4-bromoisophthalate has been extensively used in scientific research for the synthesis of functional polymers and materials. It is a versatile compound that can be used as a precursor for the synthesis of various polymers such as polyacrylates, polystyrenes, and polyesters. These polymers have unique properties such as controlled molecular weight, narrow molecular weight distribution, and high thermal stability. They have been used in various applications such as drug delivery, tissue engineering, and catalysis.
属性
IUPAC Name |
1-O-ethyl 3-O-methyl 4-bromobenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-3-16-10(13)7-4-5-9(12)8(6-7)11(14)15-2/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVMXAKNGJTGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7644089.png)
![N-{6-[(1-methyl-4-piperidyl)oxy]-3-pyridyl}-4-phenylbutanamide](/img/structure/B7644090.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7644105.png)
![6-{[1-(3-fluoro-4-methylbenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide](/img/structure/B7644131.png)
![N-[[4-[(dimethylamino)methyl]phenyl]methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B7644132.png)
![1'-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-ethylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B7644139.png)


![3,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]butanamide](/img/structure/B7644160.png)
![4-ethyl-N-[(4-fluorophenyl)methyl]thiadiazole-5-carboxamide](/img/structure/B7644182.png)
![methyl 3-({[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B7644185.png)
![N-methyl-2-phenyl-N-(2-pyridin-2-ylethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B7644187.png)
![5-[2-Oxo-2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7644205.png)